Cas no 2386372-87-6 (1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid)

1-(tert-Butoxy)carbonyl-1-azaspiro[4.4]nonane-7-carboxylic acid is a protected spirocyclic amino acid derivative used as a key intermediate in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions and selective deprotection under acidic conditions, making it suitable for stepwise peptide and heterocycle synthesis. The spirocyclic structure introduces conformational rigidity, which can enhance binding selectivity in drug design. The carboxylic acid moiety allows for further functionalization, enabling coupling reactions or derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules with constrained geometries. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic routes.
1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid structure
2386372-87-6 structure
Product Name:1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid
CAS No:2386372-87-6
MF:C14H23NO4
MW:269.33672451973
CID:5239832
PubChem ID:165766557
Update Time:2025-05-26

1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Azaspiro[4.4]nonane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • 1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid
    • Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-6-14(15)7-5-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
    • InChI Key: RUOYKZRNBVIPCW-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2(CCC(C(O)=O)C2)CCC1

1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid Pricemore >>

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Additional information on 1-(tert-butoxy)carbonyl-1-azaspiro4.4nonane-7-carboxylic acid

Introduction to 1-(tert-butoxy)carbonyl-1-azaspiro[4.4]nonane-7-carboxylic acid (CAS No. 2386372-87-6)

1-(tert-butoxy)carbonyl-1-azaspiro[4.4]nonane-7-carboxylic acid (CAS No. 2386372-87-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azaspirocyclic carboxylic acids, which are known for their unique structural features and potential biological activities. The tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis, plays a crucial role in the stability and reactivity of this molecule.

The chemical structure of 1-(tert-butoxy)carbonyl-1-azaspiro[4.4]nonane-7-carboxylic acid is characterized by a spirocyclic framework with a nitrogen atom at the spiro junction, making it a member of the azaspirocyclic compounds. The presence of the Boc group at the nitrogen atom provides protection against unwanted reactions, allowing for precise control over the synthesis and functionalization of the molecule.

In recent years, azaspirocyclic compounds have been extensively studied for their potential therapeutic applications. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique spirocyclic structure provides these molecules with enhanced conformational rigidity and improved pharmacokinetic properties, making them attractive candidates for drug development.

The synthesis of 1-(tert-butoxy)carbonyl-1-azaspiro[4.4]nonane-7-carboxylic acid typically involves several steps, including the formation of the spirocyclic core and the introduction of the Boc-protected amine functionality. One common approach is to start with a suitable cyclic ketone or aldehyde, which is then subjected to intramolecular cyclization to form the spirocyclic ring system. The resulting intermediate can be further functionalized to introduce the carboxylic acid group and the Boc-protecting group.

The biological activity of 1-(tert-butoxy)carbonyl strong>-1-< strong >azaspiro strong >[4.4]nonane-7-< strong >carboxylic acid strong >has been evaluated in various in vitro and in vivo studies. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary studies have indicated that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

In the context of drug development, 1-(< strong >tert-butoxy strong >)< strong >carbonyl strong >-1-< strong >azaspiro strong >[4.4]nonane-7-< strong >carboxylic acid strong >shows promise as a lead compound for further optimization. Its unique structural features and favorable biological profile make it an attractive candidate for the development of new therapeutic agents targeting inflammatory and neurodegenerative diseases.

The future research on 1-(< strong >tert-butoxy strong >)< strong >carbonyl strong >-1-< strong >azaspiro strong >[4.4]nonane-7-< strong >carboxylic acid strong >is likely to focus on optimizing its pharmacological properties through structure-based drug design and medicinal chemistry approaches. This includes modifying the substituents on the spirocyclic core to enhance potency, selectivity, and pharmacokinetic properties. Additionally, further in vivo studies are needed to evaluate its safety and efficacy in animal models of disease.

In conclusion, 1-(< strong >tert-butoxy strong >)< strong >carbonyl strong >-1-< strong >azaspiro strong >[4.4]nonane-7-< strong >carboxylic acid strong >(CAS No. 2386372-87-6) represents an exciting new compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a therapeutic agent.

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